3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Catalog No.
S630128
CAS No.
72263-05-9
M.F
C28H38N2O6
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-yl...

CAS Number

72263-05-9

Product Name

3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

IUPAC Name

(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Molecular Formula

C28H38N2O6

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18-,19+,20+,25+,26+/m1/s1

InChI Key

LAJRJVDLKYGLOO-NLISZJEWSA-N

SMILES

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C

Synonyms

(3E,5R,11E)-3,5,7S,11,13R,15S-hexamethyl-8S,16S-bis(5-oxazolylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Canonical SMILES

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C

Isomeric SMILES

C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C

Application in Cancer Research

Specific Scientific Field:

    Oncology: and .

Summary:

    Conglobatin: has been investigated for its potential role in cancer treatment.

Methods and Experimental Procedures:

    Galectin-3: stabilizes the of , forming a nanocluster.

Results and Outcomes:

Cytotoxic Activity

Specific Scientific Field:

    Pharmacology: and .

Summary:

    Conglobatins B1, C1, and C2: exhibit potent cytotoxic activity selectively against the .

Methods and Experimental Procedures:
Results and Outcomes:

Structural Characterization

Specific Scientific Field:

    Structural Biology: .

Summary:

    Conglobatins B-E: are analogues of the .

Methods and Experimental Procedures:

    NMR spectra: were acquired in on a at .

Results and Outcomes:

3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is a complex organic compound characterized by its unique structural features. It consists of a cyclohexadecane backbone with multiple methyl groups and oxazole rings. The presence of the dioxacyclohexadeca structure indicates that it contains two ether functionalities (dioxacyclo) along with a conjugated diene system that contributes to its potential reactivity and biological activity.

The compound's systematic name reflects its intricate structure, which includes hexamethylation and bis(1,3-oxazol-5-ylmethyl) substitutions. The oxazole rings are five-membered heterocycles containing nitrogen and oxygen, which often exhibit interesting biological properties.

The chemical reactivity of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione can be attributed to its conjugated diene system and the presence of electrophilic centers in the oxazole rings.

  • Electrophilic Addition: The diene moiety can undergo electrophilic addition reactions with various electrophiles due to its electron-rich nature.
  • Nucleophilic Substitution: The oxazole rings can participate in nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atoms attached to the nitrogen or oxygen.
  • Oxidation and Reduction: The compound may also be susceptible to oxidation or reduction processes depending on the reaction conditions and reagents used.

Preliminary studies suggest that 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione exhibits notable biological activities.

  • Antimicrobial Properties: Compounds containing oxazole rings are often studied for their antimicrobial properties. This compound may show activity against various bacterial and fungal strains.
  • Anticancer Activity: Some derivatives of similar structural frameworks have demonstrated cytotoxic effects against cancer cell lines in vitro.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features that allow for interaction with active sites.

The synthesis of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione typically involves several key steps:

  • Formation of Oxazole Rings: The synthesis may begin with the formation of oxazole rings through condensation reactions between appropriate aldehydes and amino acids or other nitrogen-containing compounds.
  • Methylation: Methylation reactions can be performed using methylating agents such as dimethyl sulfate or methyl iodide to introduce the hexamethyl groups onto the cyclohexadecane backbone.
  • Coupling Reactions: Coupling reactions between the synthesized oxazoles and the methylated cyclohexadecane can be achieved using coupling agents or under specific conditions that promote bond formation.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity samples for further study.

The applications of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione are diverse:

  • Pharmaceuticals: Due to its potential biological activity, this compound may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Agricultural Chemicals: Its antimicrobial properties could be beneficial in developing agricultural fungicides or bactericides.
  • Materials Science: The unique structural features may allow for applications in developing novel materials with specific properties.

Interaction studies involving 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione focus on understanding how this compound interacts with biological targets:

  • Binding Affinity Studies: Investigating how well the compound binds to specific enzymes or receptors can provide insight into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells can help evaluate its potential as a therapeutic agent.
  • Toxicity Assessments: Evaluating the toxicity profile is crucial for determining safety in biological applications.

Several compounds share structural similarities with 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione:

Compound NameStructural FeaturesNotable Activities
4-MethylthiazoleContains thiazole ringAntimicrobial
2-AminobenzothiazoleBenzothiazole structureAnticancer
6-MethoxyquinolineQuinoline baseAntiviral

Uniqueness

The uniqueness of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,-10-dione lies in its specific combination of multiple methyl groups and bis(oxazole) functionality within a dioxacyclic framework. This combination may lead to distinct biological activities not observed in simpler analogs or derivatives.

XLogP3

6

Hydrogen Bond Acceptor Count

8

Exact Mass

498.27298694 g/mol

Monoisotopic Mass

498.27298694 g/mol

Heavy Atom Count

36

Wikipedia

Conglobatin

Dates

Modify: 2024-04-14
Westley, John W., and Ralph H. Evans. /The Journal of Antibiotics./ Conglobatin, A Novel Macrolide Dilactone from Streptomyces Conglobatus ATCC 31005 32.0 (1979): 874-77. Ncbi.gov. Web. 25 Feb. 2013.

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